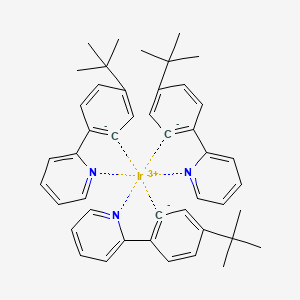
Tris(2-(4-tert-butylphenyl)pyridine)iridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-(4-tert-butylphenyl)pyridine)iridium typically involves the reaction of iridium trichloride hydrate with 2-(4-tert-butylphenyl)pyridine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-(4-tert-butylphenyl)pyridine)iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium oxides.
Reduction: Reduction reactions can convert the iridium(III) center to iridium(II) or iridium(I) states.
Substitution: Ligand substitution reactions can occur, where the pyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iridium oxides, while substitution reactions can produce a variety of iridium complexes with different ligands .
Applications De Recherche Scientifique
Tris(2-(4-tert-butylphenyl)pyridine)iridium has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Tris(2-(4-tert-butylphenyl)pyridine)iridium involves its ability to act as a phosphorescent emitter. The compound absorbs light and undergoes intersystem crossing to a triplet excited state, which then emits light as it returns to the ground state. This process is highly efficient due to the heavy atom effect of iridium, which enhances spin-orbit coupling and facilitates intersystem crossing . The molecular targets and pathways involved include the interaction of the iridium center with various ligands and substrates, leading to the desired photophysical and catalytic properties .
Comparaison Avec Des Composés Similaires
Tris(2-(4-tert-butylphenyl)pyridine)iridium is unique compared to other similar compounds due to its specific ligand structure and the presence of tert-butyl groups, which enhance its stability and luminescent properties. Similar compounds include:
- Tris(2-phenylpyridine)iridium (Ir(ppy)3)
- Tris(2-(4,6-difluorophenyl)pyridine)iridium (Ir(dFppy)3)
- Tris(2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC)iridium (Ir(dF(CF3)ppy)3)
These compounds share similar core structures but differ in their ligand modifications, which result in variations in their photophysical and chemical properties .
Propriétés
Formule moléculaire |
C45H48IrN3 |
|---|---|
Poids moléculaire |
823.1 g/mol |
Nom IUPAC |
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;/h3*4-7,9-11H,1-3H3;/q3*-1;+3 |
Clé InChI |
MKIVCTPNMZUZPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


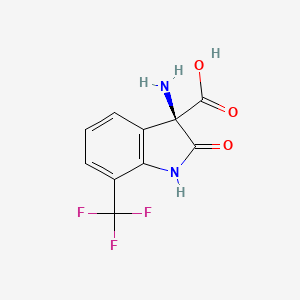
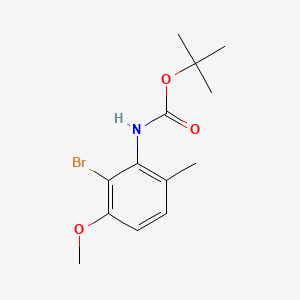
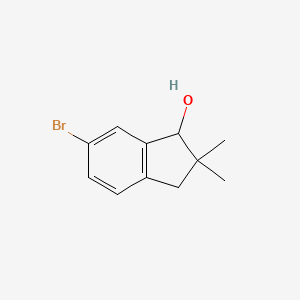

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)
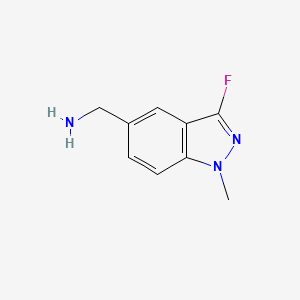
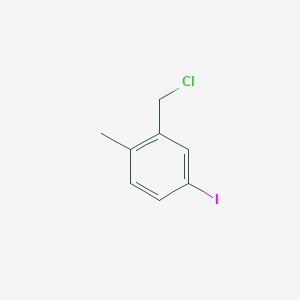

![[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)
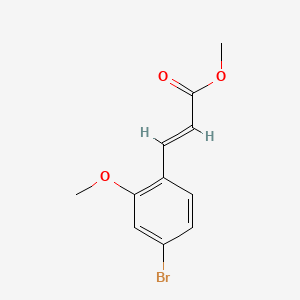

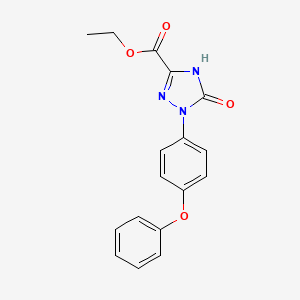
![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)

